molecular formula C22H25N3O4 B4394292 N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B4394292
M. Wt: 395.5 g/mol
InChI Key: CGDNCGMMVKRRGU-UHFFFAOYSA-N
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Description

Heterocyclic compounds, particularly those containing the oxadiazole ring, are of great interest due to their diverse biological activities. Compounds similar to the specified molecule are synthesized for various pharmacological screenings, including antifungal, antibacterial, and anti-inflammatory activities (Aziz‐ur‐Rehman et al., 2016).

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, starting with the conversion of organic acids into corresponding esters, hydrazides, and eventually the target oxadiazole derivatives. This process typically employs reagents like N,N-dimethylformamide (DMF) and sodium hydride (NaH) for the final synthesis steps (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is confirmed through spectroscopic methods such as 1H-NMR, IR, and mass spectral data. These compounds are known for their stable structures, which contribute to their biological activities (M. Nazir et al., 2018).

Chemical Reactions and Properties

Compounds containing the oxadiazole moiety can undergo various chemical reactions, including nucleophilic substitution reactions that lead to the formation of novel scaffolds with potential inhibitory activities against enzymes like urease (M. Nazir et al., 2018).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility and crystallinity, can be influenced by the nature of substituents on the oxadiazole ring. Crystal structure analysis through X-ray diffraction studies provides insights into the molecular arrangement and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity (K. Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other chemical entities, are largely determined by the oxadiazole core and the nature of its substituents. These compounds exhibit a wide range of biological activities, which can be attributed to their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions (D. Acierno et al., 2002).

properties

IUPAC Name

N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-3-28-19-14-17(12-13-18(19)27-2)22-24-21(29-25-22)11-7-10-20(26)23-15-16-8-5-4-6-9-16/h4-6,8-9,12-14H,3,7,10-11,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDNCGMMVKRRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCCC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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